molecular formula C8H13ClN2 B3025623 (2,3-dimethylphenyl)hydrazine Hydrochloride CAS No. 56737-75-8

(2,3-dimethylphenyl)hydrazine Hydrochloride

Cat. No. B3025623
CAS RN: 56737-75-8
M. Wt: 172.65 g/mol
InChI Key: UKAYNIJBIXNDDJ-UHFFFAOYSA-N
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Description

“(2,3-dimethylphenyl)hydrazine Hydrochloride” is a chemical compound with the molecular formula C8H13ClN2 . It is a solid-powder substance that appears pale cream to cream to brown in color . This compound is used in various research and laboratory applications .


Synthesis Analysis

The synthesis of “(2,3-dimethylphenyl)hydrazine Hydrochloride” can be achieved through various methods, including the reaction of 2,3-dimethylbenzene diazonium chloride with hydrazine hydrate.


Molecular Structure Analysis

The molecular structure of “(2,3-dimethylphenyl)hydrazine Hydrochloride” can be represented by the SMILES notation: CC1=C(C(=CC=C1)NN)C.Cl . The InChI Key for this compound is UKAYNIJBIXNDDJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“(2,3-dimethylphenyl)hydrazine Hydrochloride” has a molecular weight of 172.66 g/mol . It is a solid-powder substance with a pale cream to cream to brown appearance . The compound has a boiling point of approximately 210°C (decomposition) . It is recommended to store this compound at ambient temperatures .

Scientific Research Applications

  • Synthesis of Organoselenium Compounds : The reaction of dimethyldiselenide with 2,3-dichloro-1-propene in a hydrazine hydrate-KOH medium forms different organoselenium compounds. This process highlights the role of the selenium atom in directing the reaction and influencing the products' structure (Levanova et al., 2013).

  • Derivatives of n-Anthranilic Acid : 2-[(2, 3-dimethylphenyl) amino] benzocarbohydrazide reacts with various aromatic acids to yield N-[2-(5-arylsubstituted-1,3,4-oxadiazole-2-yl) phenyl]-2,3-dimethyl benzene amine, demonstrating potential applications in the synthesis of biologically active compounds (Noubade et al., 2009).

  • Spectrophotometric Determination of Hydrazine : Hydrazine is determined spectrophotometrically by forming a derivative with 2,4-dinitrophenylhydrazine. This method is applicable for determining hydrazine in boiler feed water, showcasing an environmental monitoring application (George, Nagaraja, & Balasubramanian, 2008).

  • Synthesis of Chemosensors : Hydrazones synthesized from the condensation of 2,4-dimethylphenyl hydrazine HCl with various aromatic carbonyl compounds exhibit potential as chemosensors, thanks to their unique biological properties like antibacterial and anti-inflammatory properties (Salim & Ali, 2020).

  • Synthesis of Biological Active Compounds : The reaction of 2-[(2,3-dimethylphenyl) amino] ethyl benzoate with hydrazine hydrate leads to the formation of compounds with potential biological activity. This synthesis pathway highlights the role of (2,3-dimethylphenyl)hydrazine hydrochloride in creating pharmacologically interesting structures (Noubade et al., 2009).

  • Synthesis of Novel Polyheterocyclic Compounds : The reaction of certain compounds with hydrazine hydrate yields novel polyheterocyclic compounds, indicating its usefulness in complex organic synthesis (Metwally, Abdallah, & Almabrook, 2017).

Safety And Hazards

“(2,3-dimethylphenyl)hydrazine Hydrochloride” is classified as harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, allergic skin reaction, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is also classified as potentially carcinogenic . Therefore, it is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

(2,3-dimethylphenyl)hydrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5,10H,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAYNIJBIXNDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NN)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dimethylphenylhydrazine Hydrochloride

CAS RN

56737-75-8
Record name Hydrazine, (2,3-dimethylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56737-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MF Cheng, LC Ou, SC Chen, WT Chang… - Bioorganic & Medicinal …, 2014 - Elsevier
The μ-opioid receptor (MOR) is the major opioid receptor targeted by most analgesics in clinical use. However, the use of all known MOR agonists is associated with severe adverse …
Number of citations: 15 www.sciencedirect.com

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